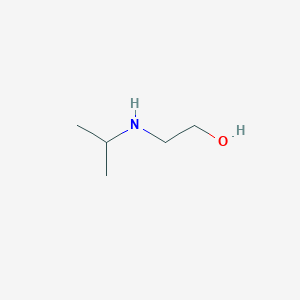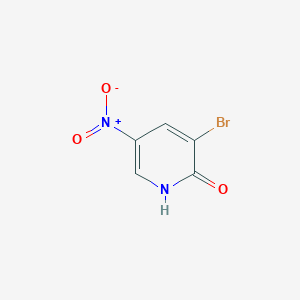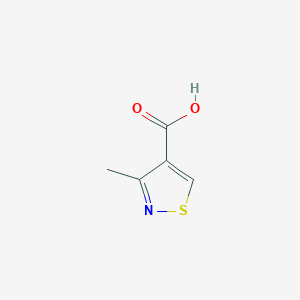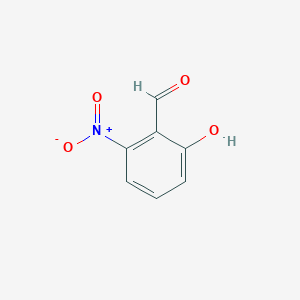
2-(异丙基氨基)乙醇
描述
2-(Isopropylamino)ethanol is a secondary amine. The solubility of CO2 in aqueous solutions of 2-(isopropylamino)ethanol (IPAE) has been evaluated.
Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals.
科学研究应用
2-(Isopropylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocyclic N, O-acetals and as a building block in organic synthesis.
Biology: This compound has been studied for its antifertility effects in rodents, showing potential in reproductive biology research.
Medicine: It is explored for its potential therapeutic effects, particularly in the modulation of biological pathways.
Industry: It is used in the production of emulsifiers and other chemical intermediates.
作用机制
Target of Action
2-(Isopropylamino)ethanol, also known as N-Isopropylethanolamine , is a secondary amine
Mode of Action
The mode of action of 2-(Isopropylamino)ethanol involves its basic nature as an amine . It can react with acids to form corresponding salts . Additionally, it can act as a nucleophile in various reactions, participating in amine substitution reactions, simple alcohol esterification reactions, and nucleophilic substitution reactions .
生化分析
Biochemical Properties
The biochemical properties of 2-(Isopropylamino)ethanol are not fully understood due to limited research. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Therefore, it is not currently possible to provide information on threshold effects, toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-(Isopropylamino)ethanol are not well-characterized. It is possible that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 2-(Isopropylamino)ethanol can be synthesized through the reaction of acetone, 2-aminoethanol, and hydrogen in the presence of a noble metal-containing catalyst. This vapor-phase catalytic reaction is efficient and commonly used in laboratory settings .
Industrial Production Methods: In industrial settings, the production of 2-(Isopropylamino)ethanol often involves similar catalytic processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Types of Reactions:
Oxidation: 2-(Isopropylamino)ethanol can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: This compound is reactive in substitution reactions, where the hydroxyl group or the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted amines or alcohols depending on the reagents used.
相似化合物的比较
N-Isopropylethanolamine: Similar in structure but differs in the position of the isopropyl group.
2-(Methylamino)ethanol: Another amino alcohol with a methyl group instead of an isopropyl group.
2-(Ethylamino)ethanol: Contains an ethyl group instead of an isopropyl group.
Uniqueness: 2-(Isopropylamino)ethanol is unique due to its specific combination of an isopropyl group and an ethanolamine backbone, which imparts distinct chemical and physical properties. Its solubility in water and organic solvents, along with its reactivity in various chemical reactions, makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2)6-3-4-7/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILLZYSZSDGYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Record name | ISOPROPYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54472-62-7 (hydrochloride) | |
| Record name | 2-Isopropylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5059373 | |
| Record name | 2-Isopropylaminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropylaminoethanol appears as an amber to straw colored liquid. Slightly less dense than water. May emit toxic oxides of nitrogen at high temperatures. Used to make other chemicals., Liquid | |
| Record name | ISOPROPYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2-[(1-methylethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
109-56-8 | |
| Record name | ISOPROPYLAMINOETHANOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-(Isopropylamino)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylaminoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isopropylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Isopropylethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(1-methylethyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropylaminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylaminoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Isopropylamino)ethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8L7KC6HUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Do the naphthofuran derivatives of 2-(isopropylamino)ethanol exhibit beta-adrenergic blocking activity?
A2: Studies have shown that incorporating the 2-(isopropylamino)ethanol moiety into larger aromatic systems, such as naphthofuran, can significantly impact its biological activity. Specifically, 1-(naphtho[1,2-b]furan-2-yl)-2-(isopropylamino)ethanol and 1-(naphtho[2,3-b]furan-2-yl)-2-(isopropylamino)ethanol exhibited only weak beta-adrenergic blocking activity, unlike the analogous benzofuran derivatives. [] This suggests that increasing the size of the aromatic system can diminish the desired biological activity, highlighting the importance of the aromatic core structure for optimal potency.
Q2: What are the proposed mechanisms by which 2-(isopropylamino)ethanol exerts its antifertility effects?
A3: Research suggests that 2-(isopropylamino)ethanol may affect fertility through multiple pathways. One proposed mechanism involves disrupting the development of the preimplantation embryo. [, ] Additionally, the compound may hinder postimplantation development by interfering with the endometrium's ability to support fetal growth. [, ] These findings indicate a multifaceted impact on reproductive processes.
Q3: Does 2-(isopropylamino)ethanol directly impact the developing conceptus?
A4: Studies in mice have shown that administering 2-(isopropylamino)ethanol during early pregnancy can reduce the decidual cell reaction, a crucial process for implantation and placental development. [] Furthermore, this can lead to the death of the conceptus by day 6 of pregnancy. [] This evidence strongly suggests a direct detrimental effect of the compound on the developing conceptus.
Q4: What analytical techniques are used to study the interaction between 2-(isopropylamino)ethanol and CO2?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, is a crucial technique for analyzing the interaction of 2-(isopropylamino)ethanol with CO2. [] This method allows for the identification and quantification of carbonated species formed in solution, providing insights into the reaction mechanism and efficiency of CO2 capture.
Q5: What is the crystal structure of 1-(2-chloro-4,5-dimethoxyphenyl)-2-(isopropylamino)ethanol?
A7: The crystal structure of 1-(2-chloro-4,5-dimethoxyphenyl)-2-(isopropylamino)ethanol has been determined using X-ray diffraction. [] The ethylamine side chain is oriented perpendicular to the plane of the phenyl ring, with the isopropyl group in a trans configuration to the chiral center. The molecules form chains linked by O—H⋯N hydrogen bonds. [] This information contributes to understanding the conformational preferences and intermolecular interactions of this 2-(isopropylamino)ethanol derivative.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate](/img/structure/B90987.png)

